(3r,5r,7r)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide
Description
This compound features a rigid adamantane core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 1-methylpyrazole moiety. Adamantane derivatives are valued for their metabolic stability and lipophilicity, which enhance bioavailability and blood-brain barrier penetration . The 1,3,4-oxadiazole ring acts as a bioisostere for ester or amide groups, improving enzymatic resistance, while the pyrazole moiety may contribute to hydrogen bonding and target interactions .
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22-13(2-3-18-22)14-20-21-16(24-14)19-15(23)17-7-10-4-11(8-17)6-12(5-10)9-17/h2-3,10-12H,4-9H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFRYKGJSSTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,5R,7R)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its unique adamantane core and the incorporation of a pyrazole and oxadiazole moiety. The chemical formula is , and its structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and oxadiazole groups often exhibit significant anti-inflammatory properties. For instance, similar compounds have shown inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory pathway.
Table 1: Inhibitory Activity of Related Compounds on COX Enzymes
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| PYZ17 | 0.20 | >2 |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
2. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Case Study: Antimicrobial Efficacy
A study reported that a related pyrazole derivative demonstrated potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, suggesting potential for development as an antimicrobial agent.
The biological activity of this compound is thought to stem from its ability to modulate key signaling pathways involved in inflammation and infection response. The structural features allow for interaction with specific receptors or enzymes that mediate these processes.
Toxicological Profile
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. Further investigation into its pharmacokinetics and long-term effects is essential for comprehensive safety evaluation.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
